

# Lanthanum Isopropoxide: A Versatile Catalyst in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

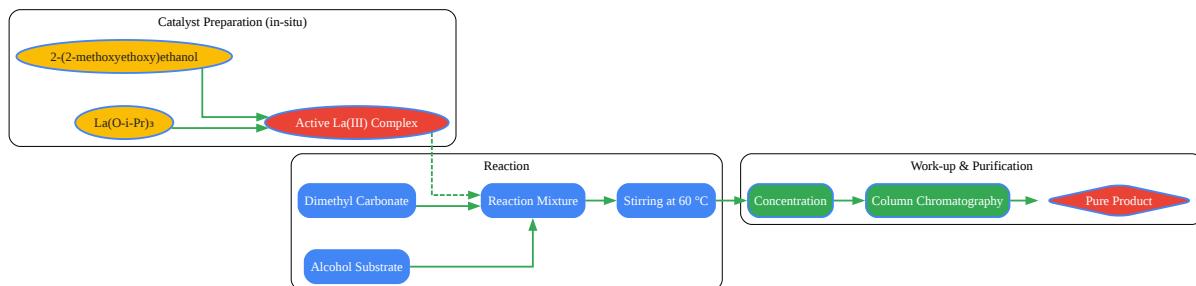
**Lanthanum isopropoxide** [La(O-i-Pr)<sub>3</sub>] is emerging as a highly effective and versatile catalyst in a variety of organic transformations. Its utility spans from transesterification and polymerization to carbon-carbon bond-forming reactions like Michael additions and allylations. This document provides detailed application notes and protocols for researchers interested in leveraging the catalytic prowess of **lanthanum isopropoxide** in their synthetic endeavors.

## Transesterification Reactions

**Lanthanum isopropoxide**, particularly when used in combination with a co-catalyst or ligand, demonstrates remarkable activity in transesterification reactions. It is effective for a wide range of substrates, including esters, carbonates, and carbamates, reacting with primary, secondary, and tertiary alcohols.

## Application: Chemoselective Transesterification of Dimethyl Carbonate

A notable application is the chemoselective transesterification of dimethyl carbonate. An in-situ generated lanthanum(III) complex, derived from **lanthanum isopropoxide** and 2-(2-methoxyethoxy)ethanol, serves as a highly efficient catalyst.<sup>[1][2]</sup> This method is particularly useful for the protection and deprotection of alcohols.


## Quantitative Data Summary

| Entry | Substrate<br>(Alcohol) | Catalyst<br>System                                      | Time (h) | Yield (%) | Reference |
|-------|------------------------|---------------------------------------------------------|----------|-----------|-----------|
| 1     | 1-Octanol              | La(O-i-Pr) <sub>3</sub> /<br>2-(2-methoxyethoxy)ethanol | 2        | 98        | [1]       |
| 2     | 2-Octanol              | La(O-i-Pr) <sub>3</sub> /<br>2-(2-methoxyethoxy)ethanol | 6        | 95        | [1]       |
| 3     | tert-Butanol           | La(O-i-Pr) <sub>3</sub> /<br>2-(2-methoxyethoxy)ethanol | 24       | 85        | [1]       |

#### Experimental Protocol: General Procedure for Transesterification

- To a flame-dried reaction vessel under an inert atmosphere, add **Lanthanum isopropoxide** (3 mol%).
- Add 2-(2-methoxyethoxy)ethanol (6 mol%) to the vessel.
- Introduce the alcohol substrate (1.0 mmol) and dimethyl carbonate (used as both reagent and solvent).
- Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired product.

#### Experimental Workflow

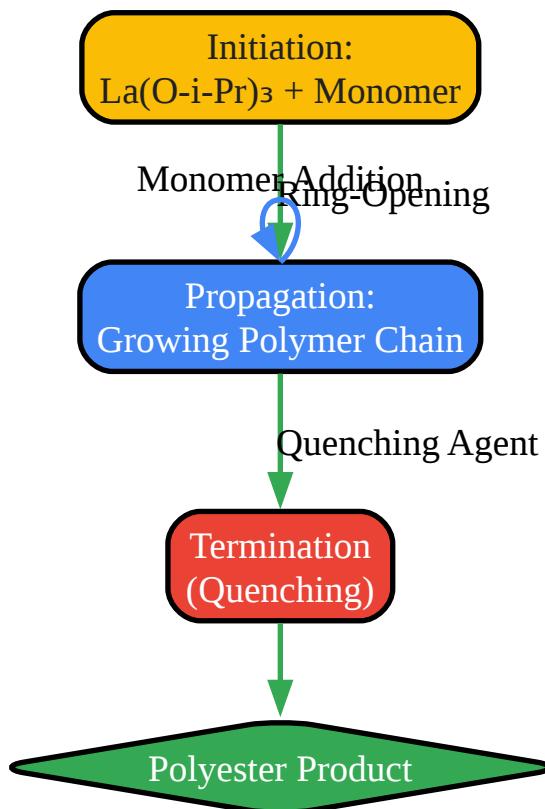


[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Lanthanum isopropoxide**-catalyzed transesterification.

## Ring-Opening Polymerization (ROP) of Lactones

**Lanthanum isopropoxide** is an effective initiator for the ring-opening polymerization of lactones, such as  $\epsilon$ -caprolactone, leading to the formation of polyesters. The polymerization is typically a controlled process, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[3][4]


Quantitative Data Summary for  $\epsilon$ -Caprolactone Polymerization

| Entry | [Monomer]/[Initiator] | Time (h) | Conversion (%) | Mn (g/mol) | PDI  | Reference |
|-------|-----------------------|----------|----------------|------------|------|-----------|
| 1     | 100                   | 1        | 95             | 10,800     | 1.15 | [3]       |
| 2     | 200                   | 2        | 98             | 21,500     | 1.20 | [3]       |
| 3     | 500                   | 5        | 99             | 53,000     | 1.25 | [3]       |

#### Experimental Protocol: General Procedure for ROP of $\epsilon$ -Caprolactone

- In a glovebox, a reaction flask is charged with **Lanthanum isopropoxide**.
- The desired amount of  $\epsilon$ -caprolactone is added to the flask.
- The reaction mixture is stirred at a specific temperature (e.g., 20 °C) for the designated time.
- The polymerization is quenched by the addition of a small amount of acetic acid.
- The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in an excess of a non-solvent (e.g., methanol).
- The resulting polymer is collected by filtration and dried under vacuum.

#### Proposed Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the ROP of lactones.

## Michael Addition

**Lanthanum isopropoxide**, in combination with a chiral ligand such as (S,S)-phenyl-linked-binaphthol, can catalyze the 1,4-addition of malonates to cyclic and acyclic enones.[5][6]

Experimental Protocol: General Procedure for Michael Addition

- A mixture of **Lanthanum isopropoxide** and the chiral ligand in an anhydrous solvent (e.g., THF) is stirred at room temperature under an inert atmosphere.
- The enone substrate is added, followed by the malonate derivative.
- The reaction is stirred at the specified temperature until completion (monitored by TLC).
- The reaction is quenched with a saturated aqueous solution of NH4Cl.

- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated.
- The crude product is purified by flash chromatography.

## Catalytic Allylation of Ketoimines

**Lanthanum isopropoxide** can act as a co-catalyst with a copper(I) source for the allylation of ketoimines, providing access to homoallylic amines.

### Experimental Protocol: General Procedure for Allylation

- To a solution of the copper(I) catalyst in an anhydrous solvent, **Lanthanum isopropoxide** is added under an inert atmosphere.
- The ketoimine substrate is then introduced, followed by the allylating agent (e.g., an allylboronate).
- The reaction mixture is stirred at the designated temperature for the required time.
- The reaction is quenched and worked up according to standard procedures, often involving an aqueous workup and extraction.
- The crude product is purified by chromatography.

## Synthesis of Lanthanum Isopropoxide

A detailed, reliable protocol for the synthesis of **Lanthanum isopropoxide** is crucial for its application in catalysis. While various methods exist, a common approach involves the reaction of lanthanum(III) chloride with sodium isopropoxide.

Disclaimer: The provided protocols are general guidelines. Researchers should consult the primary literature for specific substrate-dependent conditions and safety precautions. The handling of **Lanthanum isopropoxide**, which is sensitive to moisture, should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.<sup>[5]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lanthanum(III) isopropoxide catalyzed chemoselective transesterification of dimethyl carbonate and methyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [Lanthanum Isopropoxide: A Versatile Catalyst in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101173#lanthanum-isopropoxide-as-a-catalyst-in-organic-reactions>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)